N-(2,6-Dimethylphenyl)acetamide

crystallography solid-state analysis polymorphism

Essential pharmaceutical impurity standard & key lidocaine/ranolazine intermediate. The ortho-dimethyl substitution drives distinct solid-state polymorphism (orthorhombic/monoclinic) vs acetanilide, critical for method validation & ANDA submissions. Unique MP 182-184°C ensures unambiguous identification. Procure as certified reference standard for EP compliance.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 2198-53-0
Cat. No. B194663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)acetamide
CAS2198-53-0
SynonymsN-(2,6-Dimethylphenyl)acetamide;  2’,6’-Acetoxylidide;  2’,6’-Dimethylacetanilide;  N-Acetyl-2,6-dimethylaniline;  N-Acetyl-2,6-xylidine; 
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C
InChIInChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
InChIKeyNRPTXWYBRKRZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan Solid

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)acetamide (CAS 2198-53-0): A Critical Impurity Standard and Synthetic Intermediate for Lidocaine and Ranolazine Manufacturing


N-(2,6-Dimethylphenyl)acetamide (CAS 2198-53-0), also designated as 2′,6′-acetoxylidide or N-acetyl-2,6-xylidine, is a derivative of acetanilide bearing ortho-methyl substitutions on the phenyl ring [1]. It serves as a critical pharmaceutical impurity marker (Lidocaine EP Impurity C) and a key intermediate in the synthesis of lidocaine and ranolazine [2][3]. The compound appears as an off-white to beige crystalline solid with a melting range of 182–184 °C, molecular formula C₁₀H₁₃NO, and molecular weight 163.22 g/mol [4][5].

Why N-(2,6-Dimethylphenyl)acetamide Cannot Be Substituted: Quantifiable Differentiation in Purity, Polymorphism, and Toxicity


Analytical substitution of N-(2,6-dimethylphenyl)acetamide with generic acetanilide or its 2-methyl analog is not permissible due to documented differences in solid-state polymorphism, thermal behavior, and toxicological thresholds. The ortho-dimethyl substitution pattern of the target compound alters both its crystalline packing and its bioprofile relative to the unsubstituted and mono-substituted analogs [1]. These quantifiable differences directly impact method validation, reference standard certification, and safe handling protocols in pharmaceutical manufacturing environments .

N-(2,6-Dimethylphenyl)acetamide (2198-53-0): Quantitative Evidence for Scientific Selection


Polymorphic Specificity of N-(2,6-Dimethylphenyl)acetamide Differentiates It from Unsubstituted and Mono-Substituted Acetanilides in Solid-State Characterization

The crystal structure of N-(2,6-dimethylphenyl)acetamide differs fundamentally from its unsubstituted analog acetanilide and the 2-methyl derivative. At ambient temperature (299 K), the compound crystallizes in the orthorhombic space group Pbca, in direct contrast to the monoclinic P2₁/n space group observed for the low-temperature structure of the same compound [1]. This temperature-dependent polymorphic behavior is absent in N-(2-methylphenyl)acetamide, which does not exhibit a reported orthorhombic phase under analogous conditions [2].

crystallography solid-state analysis polymorphism

Thermal Stability Indicator: Elevated Melting Point of N-(2,6-Dimethylphenyl)acetamide Relative to Structural Analogs

The melting point of N-(2,6-dimethylphenyl)acetamide is significantly higher than that of N-(2-methylphenyl)acetamide and the unsubstituted acetanilide, providing a definitive thermal signature for identity confirmation and purity assessment. The target compound melts at 182–184 °C, representing a 72–74 °C elevation relative to the 2-methyl analog and a 68–71 °C elevation relative to acetanilide [1][2]. This marked thermal difference arises from enhanced intermolecular N—H⋯O hydrogen bonding and steric constraints imposed by the ortho-dimethyl groups [3].

thermal analysis purity assessment melting point determination

Toxicological Threshold Differentiation: Oral LD₅₀ of N-(2,6-Dimethylphenyl)acetamide Informs Hazard Assessment Relative to Acetanilide

The acute oral toxicity of N-(2,6-dimethylphenyl)acetamide has been quantified as 620 mg/kg in mice [1]. In contrast, the unsubstituted acetanilide exhibits an oral LD₅₀ of 800 mg/kg in rats, and is also classified as a suspected carcinogen and mutagen [2]. While the target compound is not genotoxic, its lower LD₅₀ indicates moderately greater acute toxicity than acetanilide, necessitating distinct handling and personal protective equipment (PPE) protocols [3].

toxicology safety assessment hazard classification

Regulatory Impurity Threshold: EP-Specified N-(2,6-Dimethylphenyl)acetamide as a Critical Marker in Lidocaine Quality Control

N-(2,6-dimethylphenyl)acetamide is codified in the European Pharmacopoeia as Lidocaine EP Impurity C, with an acceptance criterion of ≤ 0.10% (w/w) relative to lidocaine [1]. This specific regulatory designation is not applicable to the 2-methyl analog or unsubstituted acetanilide, which are not recognized as lidocaine process impurities . The target compound must be quantified using validated HPLC methods with a limit of detection (LOD) typically ≤ 0.03% and limit of quantification (LOQ) ≤ 0.10% [2].

pharmaceutical analysis impurity profiling regulatory compliance

Lipophilicity Distinction: Higher logP of N-(2,6-Dimethylphenyl)acetamide Alters Chromatographic Retention and Solubility Profile

The computed logP of N-(2,6-dimethylphenyl)acetamide ranges from 2.32 to 2.33, reflecting enhanced lipophilicity due to the ortho-dimethyl substitution [1][2]. In comparison, the unsubstituted acetanilide exhibits a logP of approximately 1.16, while the 2-methyl analog has a logP of about 1.62 [3]. This lipophilicity increase directly impacts reversed-phase HPLC retention times and organic solvent solubility, which are critical for method development and sample preparation [4].

chromatography lipophilicity method development

Ortho-Substitution Effect on Amide Bond Geometry: Bond Length and Angle Deviations in N-(2,6-Dimethylphenyl)acetamide

The ortho-dimethyl substitution in N-(2,6-dimethylphenyl)acetamide induces measurable geometric distortions in the amide moiety relative to the unsubstituted N-phenylacetamide. Specifically, the N—C(phenyl) bond is elongated to 1.439 Å, compared to 1.413 Å in acetanilide, while the C—N—C(phenyl) angle is compressed to 122.9° versus 125.0° in acetanilide [1]. These deviations arise from steric repulsion between the ortho-methyl groups and the amide carbonyl oxygen [2].

structural biology conformational analysis drug design

N-(2,6-Dimethylphenyl)acetamide (2198-53-0): Validated Application Scenarios for Pharmaceutical and Chemical Procurement


Pharmaceutical Impurity Reference Standard for Lidocaine Manufacturing

Procure N-(2,6-dimethylphenyl)acetamide (CAS 2198-53-0) as a certified reference standard for Lidocaine EP Impurity C, meeting European Pharmacopoeia monograph requirements [1]. The compound's distinct melting point (182–184 °C) and crystal structure (orthorhombic Pbca) enable unambiguous identification and quantification in HPLC method validation, stability studies, and batch release testing [2]. Use of this specific impurity standard is mandatory for ANDA submissions and commercial lidocaine production [3].

Synthetic Intermediate for Lidocaine and Ranolazine API Production

Utilize N-(2,6-dimethylphenyl)acetamide as a synthetic intermediate in the multi-step synthesis of lidocaine and ranolazine [4]. The ortho-dimethyl substitution pattern, which elevates the melting point to 182–184 °C and alters logP to 2.32, ensures that subsequent amidation or alkylation reactions proceed with the correct regiochemistry and yield profile [5][6].

Polymorph Screening and Solid-State Characterization in Preformulation Studies

Employ N-(2,6-dimethylphenyl)acetamide as a model compound for polymorph screening and solid-state characterization. Its temperature-dependent polymorphic behavior—orthorhombic at 299 K versus monoclinic at 173 K—provides a well-defined system for evaluating the impact of crystallization conditions on solid form and for calibrating X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) instrumentation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,6-Dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.